N-(3-(Chloromethyl)phenyl)methanesulfonamide
Overview
Description
“N-(3-(Chloromethyl)phenyl)methanesulfonamide” is a chemical compound with the CAS Number: 362529-31-5 . It has a molecular weight of 219.69 and its IUPAC name is N-[3-(chloromethyl)phenyl]methanesulfonamide . The compound is an off-white solid .
Synthesis Analysis
The synthesis of “N-(3-(Chloromethyl)phenyl)methanesulfonamide” involves the reaction of 3-(chloromethyl)aniline hydrochloride with triethylamine in tetrahydrofuran. Methanesulfonyl chloride is then slowly added to the reaction solution, which is stirred at room temperature for 2 hours .Molecular Structure Analysis
The molecular formula of “N-(3-(Chloromethyl)phenyl)methanesulfonamide” is C8H10ClNO2S . The InChI code for the compound is 1S/C8H10ClNO2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,6H2,1H3 .Physical And Chemical Properties Analysis
“N-(3-(Chloromethyl)phenyl)methanesulfonamide” is an off-white solid . It has a molecular weight of 219.69 and its molecular formula is C8H10ClNO2S .Scientific Research Applications
Synthetic Chemistry
N-(3-(Chloromethyl)phenyl)methanesulfonamide and its derivatives are widely used in synthetic chemistry. They demonstrate high reactivity, making them suitable for various chemical reactions. For instance, they have been employed in the synthesis of phenylmethanesulfonamide derivatives, highlighting their versatility in producing electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines (Yu. A. Aizina, G. Levkovskaya, & I. Rozentsveig, 2012).
Material Science and Corrosion Inhibition
In material science, certain derivatives of N-(3-(Chloromethyl)phenyl)methanesulfonamide, like quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, have been studied for their corrosion inhibition properties on mild steel. These compounds form a protective film on metal surfaces, making them valuable in industrial applications (L. Olasunkanmi, I. Obot, & E. Ebenso, 2016).
Pharmaceutical Research
The derivatives of N-(3-(Chloromethyl)phenyl)methanesulfonamide have been explored in pharmaceutical research. Some compounds have shown potential as Class III antiarrhythmic agents, which could have significant implications for treating cardiac arrhythmias (J. Hester et al., 1991).
Organic and Computational Chemistry
In organic chemistry, N-(3-(Chloromethyl)phenyl)methanesulfonamide derivatives have been utilized to study chemical structures and reactions. For example, investigations into the molecular conformation, NMR chemical shifts, and vibrational transitions of these compounds have contributed to a deeper understanding of their chemical properties (M. Karabacak, M. Cinar, & M. Kurt, 2010).
Quantum Chemical Studies
Quantum chemical calculations have been applied to N-(3-(Chloromethyl)phenyl)methanesulfonamide derivatives to predict their free energy and determine molecular orbitals, contributing to antioxidant research (Yuan Xue et al., 2022).
Safety And Hazards
The safety information for “N-(3-(Chloromethyl)phenyl)methanesulfonamide” indicates that it should be handled with care. Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
properties
IUPAC Name |
N-[3-(chloromethyl)phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYKULGSHTZUOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453481 | |
Record name | N-[3-(Chloromethyl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(Chloromethyl)phenyl)methanesulfonamide | |
CAS RN |
362529-31-5 | |
Record name | N-[3-(Chloromethyl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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